molecular formula C15H20BrN3O2 B7144756 N-(3-amino-1-cyclohexyl-3-oxopropyl)-3-bromopyridine-4-carboxamide

N-(3-amino-1-cyclohexyl-3-oxopropyl)-3-bromopyridine-4-carboxamide

Cat. No.: B7144756
M. Wt: 354.24 g/mol
InChI Key: ZCQOMOWMDZNFJA-UHFFFAOYSA-N
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Description

N-(3-amino-1-cyclohexyl-3-oxopropyl)-3-bromopyridine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a bromopyridine moiety, an amino group, and a cyclohexyl group, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-(3-amino-1-cyclohexyl-3-oxopropyl)-3-bromopyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2/c16-12-9-18-7-6-11(12)15(21)19-13(8-14(17)20)10-4-2-1-3-5-10/h6-7,9-10,13H,1-5,8H2,(H2,17,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQOMOWMDZNFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)N)NC(=O)C2=C(C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-1-cyclohexyl-3-oxopropyl)-3-bromopyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bromopyridine core: This can be achieved through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the carboxamide group: This step involves the reaction of the bromopyridine with a suitable amine, such as cyclohexylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

    Addition of the amino group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-1-cyclohexyl-3-oxopropyl)-3-bromopyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium thiolate (NaSR), primary or secondary amines, or sodium alkoxide (NaOR) under mild to moderate conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Thiol, amine, or alkoxide-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-amino-1-cyclohexyl-3-oxopropyl)-3-bromopyridine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-amino-1-cyclohexyl-3-oxopropyl)-3-chloropyridine-4-carboxamide: Similar structure with a chlorine atom instead of bromine.

    N-(3-amino-1-cyclohexyl-3-oxopropyl)-3-fluoropyridine-4-carboxamide: Similar structure with a fluorine atom instead of bromine.

    N-(3-amino-1-cyclohexyl-3-oxopropyl)-3-iodopyridine-4-carboxamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

N-(3-amino-1-cyclohexyl-3-oxopropyl)-3-bromopyridine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets or alter its chemical reactivity compared to its chlorine, fluorine, or iodine analogs.

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